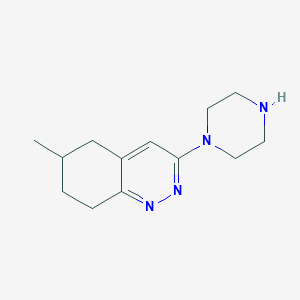
6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a cinnoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. The presence of a piperazine moiety and a methyl group further enhances its chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminobenzylamine with 1,3-diketones can lead to the formation of the cinnoline core, which is then further functionalized to introduce the piperazine and methyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The piperazine moiety allows for nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a ligand for biological receptors, making it useful in the study of receptor-ligand interactions.
Medicine: The compound is investigated for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline exerts its effects is largely dependent on its interaction with molecular targets. The piperazine moiety allows it to bind to various receptors, potentially modulating their activity. This interaction can influence signaling pathways and cellular processes, leading to the observed biological effects. For instance, it may inhibit specific enzymes or receptors involved in inflammation or cancer progression.
Vergleich Mit ähnlichen Verbindungen
- 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydroquinoline
- 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydroisoquinoline
Comparison: While these compounds share structural similarities with 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline, the presence of different ring systems (quinoline or isoquinoline) can lead to variations in their chemical and biological properties. The unique cinnoline core in this compound may confer distinct advantages in terms of stability, reactivity, and biological activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C13H20N4 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
6-methyl-3-piperazin-1-yl-5,6,7,8-tetrahydrocinnoline |
InChI |
InChI=1S/C13H20N4/c1-10-2-3-12-11(8-10)9-13(16-15-12)17-6-4-14-5-7-17/h9-10,14H,2-8H2,1H3 |
InChI-Schlüssel |
JGFSGAXOSQOWPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=NN=C(C=C2C1)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11780394.png)



![Methyl3-methoxybenzo[b]thiophene-7-carboxylate](/img/structure/B11780416.png)
![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11780428.png)
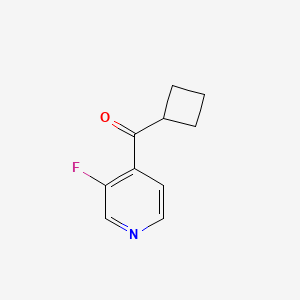
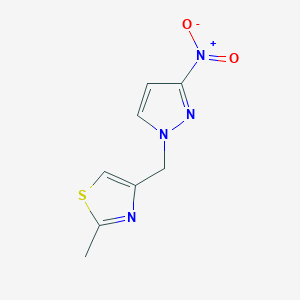
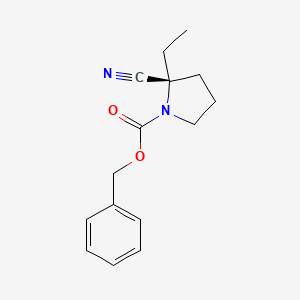
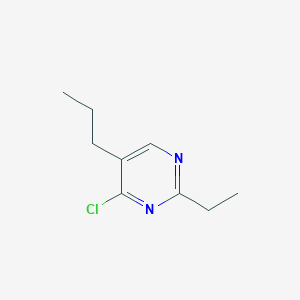

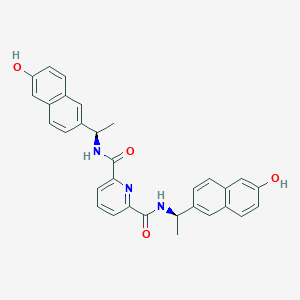
![2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11780472.png)
